molecular formula C3H5NO B125280 Ethyl isocyanate CAS No. 109-90-0

Ethyl isocyanate

Cat. No.: B125280
CAS No.: 109-90-0
M. Wt: 71.08 g/mol
InChI Key: WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Description

Ethyl isocyanate (C$3$H$5$NO, molecular weight: 71.08 g/mol) is a volatile aliphatic isocyanate characterized by the functional group –N=C=O. It is highly reactive, readily undergoing nucleophilic addition with amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively . Its applications span polymer chemistry (e.g., crosslinking in PDMS elastomers) , pharmaceutical synthesis (e.g., carbamoylation in anticancer agents) , and interstellar chemistry, where it has been detected in molecular clouds like Sgr B2(N) . This compound’s reactivity and toxicity profile are influenced by its small alkyl chain and electrophilic isocyanate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl isocyanate can be synthesized through several methods. One common method involves the reaction of ethylamine with phosgene, resulting in the formation of this compound and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure safety and efficiency .

Industrial Production Methods

In industrial settings, isocyanatoethane is produced on a larger scale using similar synthetic routes. The process involves the careful handling of reactive chemicals and the implementation of safety measures to prevent exposure to toxic by-products .

Chemical Reactions Analysis

Nucleophilic Additions

Ethyl isocyanate reacts with nucleophiles, forming stable adducts through a two-step mechanism: nucleophilic attack followed by proton transfer .

Reactions with Alcohols

Ethanol reacts with this compound to form a urethane product:
C2H5NCO+C2H5OHC2H5OC O NHC2H5\text{C}_2\text{H}_5\text{NCO}+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_2\text{H}_5\text{OC O NH}\text{C}_2\text{H}_5
NMR studies confirm rapid urethane formation at room temperature, with reaction completion within 7 days .

Reactant Conditions Product Key Observations
EthanolRT, 7 daysEthyl urethaneCH₃/CH₂ peaks at δ 0.98–3.95 ppm

Reactions with Water

Hydrolysis generates ethylamine and carbon dioxide:
C2H5NCO+H2OC2H5NH2+CO2\text{C}_2\text{H}_5\text{NCO}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{CO}_2
Decarboxylation intermediates like acetyl ethyl carbamate (transient) and diethyl urea (side product) are observed .

Reactions with Amines

Primary amines yield substituted ureas:
C2H5NCO+RNH2C2H5NHC O NR\text{C}_2\text{H}_5\text{NCO}+\text{RNH}_2\rightarrow \text{C}_2\text{H}_5\text{NHC O NR}
Secondary amines form biurets via further isocyanate addition .

Thermal Decomposition and Combustion

This compound undergoes thermal degradation at elevated temperatures, forming small molecules like CO, HNCO, and hydrocarbons .

Key Pathways

  • Radical-mediated decomposition :
    C2H5NCO+HCH3CH2+HNCO\text{C}_2\text{H}_5\text{NCO}+\text{H}^\cdot \rightarrow \text{CH}_3\text{CH}_2^\cdot +\text{HNCO}

  • Isomerization : Rearrangement to ethyl cyanate (C₂H₅OCN) is thermodynamically disfavored .

Process Products Activation Energy
Pyrolysis (500–900 K)CO, HNCO, CH₄, C₂H₄40–60 kcal/mol

Surface-Mediated Reactions

Silica surfaces catalyze this compound reactions, forming polymers and urea derivatives :

Reactions on Silica

  • Urethane formation : Surface hydroxyl groups react to form Si–O–C(O)NH–C₂H₅.

  • Diethyl urea synthesis :
    2C2H5NCO+H2O(C2H5NH)2CO+CO22\text{C}_2\text{H}_5\text{NCO}+\text{H}_2\text{O}\rightarrow (\text{C}_2\text{H}_5\text{NH})_2\text{CO}+\text{CO}_2
    Silica accelerates urea yield by 50% compared to uncatalyzed hydrolysis .

Astrochemical Significance

This compound has been detected in interstellar media (e.g., G+0.693 molecular cloud) with an abundance ratio of CH₃NCO/C₂H₅NCO ≈ 8:1, suggesting grain-surface synthesis pathways .

Scientific Research Applications

Pharmaceutical Applications

Ethyl isocyanate serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

  • Alfentanil : A potent opioid analgesic used for pain management during surgical procedures. The synthesis involves this compound as a key building block, enhancing the drug's efficacy and potency .
  • Antihistamines : Compounds derived from this compound are explored for their potential in treating allergic reactions. For instance, derivatives such as 4-piperidine methyl purine have shown promise as anti-allergy agents .
  • Antimicrobial Drugs : this compound has been linked to the development of antimicrobial agents, including those containing sulfonylimidazoles .

Polymer Production

This compound plays a critical role in the synthesis of polyurethane elastomers, which are widely used in various applications due to their durability and flexibility. Key applications include:

  • Heat-Resistant Polyurethane Elastomers : These materials are employed in manufacturing seals and gaskets that require resistance to high temperatures .
  • Biomedical Applications : Recent studies have indicated that this compound can be used to create polymer networks for targeted drug delivery systems and hydrogels with enhanced biocompatibility .
Application TypeSpecific Use CaseNotes
PharmaceuticalsAlfentanil productionKey intermediate in synthesis
Antihistamines4-Piperidine derivativesPotential treatment for allergies
Antimicrobial AgentsSulfonylimidazolesDevelopment of new antimicrobial drugs
Polymer ProductionPolyurethane elastomersUsed in seals and gaskets
Biomedical EngineeringTargeted drug delivery systemsEnhanced biocompatibility and functionality

Environmental and Safety Considerations

While this compound has numerous applications, it poses health risks that must be managed effectively. Exposure can lead to respiratory issues and skin irritation, necessitating strict safety protocols in industrial settings . Research indicates that exposure to isocyanates can cause occupational asthma, highlighting the need for effective monitoring and control measures .

Case Study 1: Synthesis of Alfentanil

A study demonstrated the efficient synthesis of alfentanil using this compound through a novel one-step method that eliminates the need for hazardous phosgene intermediates. This method not only improved safety but also reduced environmental impact by minimizing waste products .

Case Study 2: Polyurethane Hydrogels

Research involving this compound-derived hydrogels showed promising results for biomedical applications. These hydrogels exhibited improved mechanical properties and biocompatibility, making them suitable for use in contact lenses and tissue engineering .

Mechanism of Action

The mechanism of action of isocyanatoethane involves its reactivity with nucleophiles, leading to the formation of stable products such as carbamates and ureas. The compound can interact with various molecular targets, including proteins and enzymes, through covalent bonding, thereby modifying their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Properties of Ethyl Isocyanate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Feature
This compound C$3$H$5$NO 71.08 Isocyanate Aliphatic ethyl chain (-CH$2$CH$3$)
Mthis compound C$2$H$3$NO 57.05 Isocyanate Smaller methyl group (-CH$_3$)
Vinyl isocyanate C$3$H$3$NO 69.06 Isocyanate Unsaturated vinyl group (-CH=CH$_2$)
Ethyl isothiocyanate C$3$H$5$NS 87.14 Isothiocyanate Thiocarbonyl group (-N=C=S)
tert-Butyl isocyanate C$5$H$9$NO 99.13 Isocyanate Bulky tert-butyl group (-C(CH$3$)$3$)
Phenyl isocyanate C$7$H$5$NO 119.12 Isocyanate Aromatic phenyl ring (-C$6$H$5$)
  • Key Differences :
    • Ethyl vs. Methyl : Ethyl’s longer alkyl chain reduces volatility compared to mthis compound but increases steric hindrance in reactions .
    • Ethyl vs. Vinyl : Vinyl’s double bond enhances electrophilicity, favoring addition reactions, while ethyl’s saturated chain supports nucleophilic substitution .
    • Isocyanate vs. Isothiocyanate : The thiocarbonyl group in ethyl isothiocyanate (N=C=S) confers distinct nucleophilic reactivity and lower myelotoxicity compared to this compound (N=C=O) .

Table 2: Reaction Conditions and Yields

Compound Reaction Partner Catalyst Yield (%) Application
This compound Cyanoaziridine 1a ZnCl$_2$ 86 Anticancer dimer synthesis
tert-Butyl isocyanate Cyanoaziridine 1c ZnCl$_2$ 50–70 Moderate-yield functionalization
Phenyl isocyanate 4,5,6,7-Tetrahydrobenzo[d]thiazole None >90 Kinase inhibitor synthesis

Toxicity Profiles

Table 3: Comparative Toxicity of Isocyanates

Compound Toxicity (Relative) Key Findings
This compound Intermediate LD$_{50}$ higher than DETC-sulfoxide; moderate myelotoxicity in bone marrow assays
Mthis compound High Historically linked to acute toxicity (e.g., Bhopal disaster); not directly quantified here
Cyclohexyl isocyanate High Highest myelotoxicity due to lipophilic cyclohexyl group
Ethyl isothiocyanate Low Minimal bone marrow toxicity; safer for biochemical applications
  • Mechanistic Insights: Carbamoylating activity (via isocyanate groups) correlates with bone marrow toxicity, but structural features (e.g., cyclohexyl vs. ethyl) modulate potency . this compound’s intermediate toxicity suggests balanced reactivity for pharmaceutical use, as seen in dimer 90, which showed selective cytotoxicity against cancer cells (IC$_{50}$ = 2.8 μM) with lower harm to normal cells .

Biological Activity

Ethyl isocyanate (EIC) is a chemical compound with significant biological activity, particularly in the context of its reactivity and potential health effects. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and associated health risks.

This compound is an organic compound characterized by the isocyanate functional group (-N=C=O) attached to an ethyl group. The electrophilic nature of the carbon atom in the isocyanate group allows it to undergo nucleophilic attacks from various biological nucleophiles, such as amines and thiols. This reactivity underpins its biological effects, including toxicity and potential therapeutic uses.

PropertyValue
Molecular FormulaC3H5N1O1
Molecular Weight73.08 g/mol
Boiling Point92 °C
Density0.94 g/cm³
Solubility in WaterLow

1. Toxicity and Health Risks

This compound has been associated with several adverse health effects, particularly in occupational settings. It is considered a potent irritant to the respiratory system and skin. Prolonged exposure can lead to conditions such as:

  • Isocyanate Asthma : A hypersensitivity reaction characterized by bronchial inflammation and airway hyperreactivity.
  • Chemical Bronchitis/Pneumonitis : Inflammation of the airways due to chemical irritation.
  • Pulmonary Function Deterioration : Long-term exposure may lead to chronic respiratory issues.

The maximum allowable concentration in occupational settings is currently proposed at 0.005 ppm in the U.S. .

2. Potential Therapeutic Applications

Despite its toxicological profile, this compound has been explored for its potential therapeutic applications. Research indicates that isocyanates can serve as precursors for various biologically active compounds, including:

  • Antimicrobial Agents : Studies have shown that derivatives of isocyanates exhibit antibacterial and antifungal properties.
  • Cancer Treatment : Certain isocyanates have been investigated for their ability to inhibit tumor growth in vitro, particularly against specific cancer cell lines like MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

Case Study 1: Occupational Exposure

A study evaluated the respiratory effects of this compound among workers in industries using polyurethane foams. The findings indicated a significant correlation between exposure levels and the incidence of respiratory symptoms, including asthma and chronic bronchitis .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound derivatives against various pathogens. Results demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as a disinfectant or preservative .

Q & A

Q. Basic: How can researchers determine the purity of ethyl isocyanate and assess its stability under laboratory conditions?

Answer: Purity can be determined using physical properties such as boiling point (60°C), refractive index (1.381), and density (0.898 g/mL), which are critical for verifying consistency . Stability assessment involves monitoring degradation via nuclear magnetic resonance (NMR) spectroscopy, particularly observing signal intensity changes for methyl/ethyl isocyanate elimination products in solution . Storage should prioritize anhydrous conditions and low temperatures to minimize hydrolysis.

Q. Advanced: What synthetic strategies optimize the yield of this compound-derived heterocycles, and how do reaction conditions influence regioselectivity?

Answer: this compound reacts with amines or alcohols under controlled conditions (e.g., DMF solvent, 80°C) to form ureas or carbamates. Regioselectivity in cyclization reactions (e.g., tetrazepinones) depends on solvent polarity and temperature. For example, LiOH-mediated hydrolysis in THF–H₂O at 60°C improves ring closure efficiency, while excess isocyanate minimizes side reactions .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer: Due to its low flash point (-6°C) and toxicity, handling requires inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual isocyanate .

Q. Advanced: How do computational methods (MP2 vs. B3LYP) predict the rotational constants and spectroscopic properties of this compound?

Answer: MP2 and CCSD(T) methods correlate strongly with experimental microwave and infrared spectra for rotational constants, while B3LYP underestimates them due to inadequate treatment of electron correlation. For interstellar detection, MP2-based predictions are preferred to guide millimeter-wave spectral assignments .

Q. Advanced: What metabolic pathways contribute to this compound’s neurotoxicity, and how can its reactive intermediates be tracked in biological systems?

Answer: this compound’s toxicity arises from its reaction with cysteine residues, forming stable adducts that disrupt enzymatic activity. Liquid chromatography–mass spectrometry (LC-MS) can track its metabolites, such as thiol conjugates, in vitro. Comparative studies with analogs (e.g., mthis compound) reveal structure-dependent reactivity .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Answer: It serves as a chiral building block for enantioselective synthesis of kinase inhibitors and antiproliferative agents. For example, coupling with tetrahydrobenzothiazole cores under mild conditions (DMF, rt) yields dual kinase inhibitors with IC₅₀ values <100 nM .

Q. Advanced: How does this compound participate in heterolytic ring-opening reactions, and what analytical methods validate these mechanisms?

Answer: In tetrazepinone degradation, heterolytic N2-N3 bond cleavage generates zwitterionic intermediates, which recyclize into triazoles while releasing this compound. Time-resolved NMR and high-resolution MS confirm intermediate formation and quantify elimination kinetics .

Q. Basic: What synthetic routes produce this compound with high yield, and how do reagent choices impact scalability?

Answer: Phosgene or triphosgene reactions with ethylamine in anhydrous DCM achieve >99% yield. Alternative routes using bis(trichloromethyl) carbonate reduce phosgene hazards but require careful stoichiometry to avoid byproducts like carbamoyl chlorides .

Q. Advanced: Why has this compound not been detected in interstellar regions like Orion KL, despite advanced spectroscopic methods?

Answer: Its complex rotational spectrum, perturbed by vibrational excitations (e.g., cis-conformer torsional modes), complicates identification. Detection limits in star-forming regions require higher sensitivity instruments or targeted surveys focusing on 80–340 GHz transitions .

Q. Advanced: How do competing reaction pathways (e.g., allophanate vs. isocyanurate formation) depend on catalysis when this compound reacts with aryl carbamates?

Answer: Tertiary amines (e.g., N-methylmorpholine) catalyze trimerization to isocyanurates, whereas uncatalyzed reactions favor allophanates. Near-infrared spectroscopy monitors NH group disappearance to quantify equilibrium constants (e.g., K = 128 at 128°C for phenyl isocyanate systems) .

Properties

IUPAC Name

isocyanatoethane
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InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3
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InChI Key

WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Canonical SMILES

CCN=C=O
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Molecular Formula

C3H5NO
Record name ETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID5059379
Record name Ethyl isocyanate
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Molecular Weight

71.08 g/mol
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Physical Description

Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO]
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Boiling Point

60 °C
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Solubility

Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons
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Density

0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/
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Vapor Density

2.45 (Air = 1)
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Vapor Pressure

17.5 [mmHg]
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Mechanism of Action

The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme.
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Color/Form

Liquid

CAS No.

109-90-0
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Synthesis routes and methods I

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.5 g) was suspended in dimethylformamide (20 ml) and triethylamine (3 ml) was added. The dark solution was filtered. Ethyl isocyanate (0.53 ml) was prepared by slowly adding lead tetra acetate (7.3 g) to a solution of propionamide (1.2 g) in dimethylformamide (50 ml). The solution was initially blood-red, but after stirring for one hour at room temperature it turned colourless. The solution of pyrazinone was added and the mixture stirred at room temperature for 36 hours. It was evaporated to dryness and the residue was washed with water; the resulting orange solid was collected by filtration. Recrystallization from glacial acetic acid afforded the title compound; m.p. >300° C.; νmax (liquid paraffin) 1660, 1640 cm-1 ; δ (DMSO-d6) 1.07 (t, 3H, CH3), 6.05 (t, 1H, --NHEt), 7.93, 8.08 (2d, 2H, pyridine H's).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Yield
50.5%

Synthesis routes and methods III

Procedure details

A mixture of 57 parts of 1-chloroethylcarbamyl chloride, 156 parts of ethyl isocyanate and 841 parts of hexamethylene diisocyante is heated to 90° C. in the course of 3 hours, whilst passing a stream of nitrogen at 22° C. through the mixture. A mixture of 11.8 parts (42.5% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, 10.1 parts (23.8% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 149 parts of ethyl isocyanate is obtained in the distillation receiver.
[Compound]
Name
57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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[Compound]
Name
11.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Analogously to Example 46, 0.05 mol of 3-amino-5-trifluoromethylindazole and 0.05 mol of ethyl isocyanate in 100 ml of pyridine give 3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide (melting point: 131°-132° C; 47% of theory) in 1 hour at 10°-15° C.
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Ethyl isocyanate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Ethyl isocyanate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Ethyl isocyanate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Ethyl isocyanate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Ethyl isocyanate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Ethyl isocyanate

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